Home > Products > Building Blocks P234 > 6,7-dimethoxy-N-phenylquinazolin-4-amine
6,7-dimethoxy-N-phenylquinazolin-4-amine - 21561-09-1

6,7-dimethoxy-N-phenylquinazolin-4-amine

Catalog Number: EVT-285308
CAS Number: 21561-09-1
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WHI-P258 is a Janus kinase 3 inhibitor. WHI-P131 may provide the basis for the design of new treatment strategies against acute lymphoblastic leukemia, the most common form of childhood cancer.
Classification
  • Chemical Name: 6,7-dimethoxy-N-phenylquinazolin-4-amine
  • IUPAC Name: 6,7-dimethoxy-N-phenylquinazolin-4-amine
  • Molecular Formula: C16H16N3O2
  • CAS Number: Not specified in the sources.
Synthesis Analysis

The synthesis of 6,7-dimethoxy-N-phenylquinazolin-4-amine typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step involves synthesizing the quinazoline core structure. This is often achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  2. Methoxylation: The introduction of methoxy groups at positions 6 and 7 is performed using methanol in the presence of a catalyst, such as sulfuric acid or other suitable reagents that facilitate methylation.
  3. Attachment of the Phenyl Group: The final step involves reacting the quinazoline intermediate with aniline to introduce the phenyl group. This reaction is typically carried out under controlled conditions to optimize yield and purity.

The synthesis can be performed using various methodologies, including traditional heating methods or modern microwave-assisted techniques, which can enhance reaction rates and yields significantly .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-N-phenylquinazolin-4-amine can be described as follows:

  • Core Structure: The quinazoline ring consists of two fused aromatic rings containing nitrogen atoms at positions 1 and 3.
  • Substituents:
    • Two methoxy groups (-OCH₃) are attached to positions 6 and 7.
    • A phenyl group (-C₆H₅) is attached to position 4 via an amine linkage.

Structural Data

The compound exhibits typical bond lengths and angles consistent with quinazoline derivatives. For instance, bond lengths involving carbon-nitrogen and carbon-carbon bonds are within normal ranges for similar compounds .

Chemical Reactions Analysis

6,7-Dimethoxy-N-phenylquinazolin-4-amine participates in various chemical reactions:

  1. Substitution Reactions: The methoxy groups can engage in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation or reduction under specific conditions, potentially altering its biological activity.

Reaction Conditions

Common reagents for substitution include nucleophiles such as amines or thiols, typically conducted in polar solvents like dimethyl sulfoxide (DMSO). Oxidation may involve agents like hydrogen peroxide or sodium borohydride .

Mechanism of Action

The primary biological target for 6,7-dimethoxy-N-phenylquinazolin-4-amine is Janus Kinase 3 (JAK3), a crucial enzyme involved in various signaling pathways.

Mode of Action

This compound acts as an inhibitor by binding to the active site of JAK3, thereby disrupting its function within the JAK/STAT signaling pathway. This pathway is vital for cellular processes such as growth and differentiation.

Pharmacokinetics

WHI-P258 demonstrates solubility in dimethyl sulfoxide and is generally recommended to be stored at low temperatures (-20°C) to maintain stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-N-phenylquinazolin-4-amine include:

  • Molecular Weight: Approximately 284.31 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Not specified but typically falls within a range consistent with similar quinazoline derivatives.

These properties influence its behavior in biological systems and its utility in medicinal applications .

Applications

6,7-Dimethoxy-N-phenylquinazolin-4-amine has several notable applications:

  1. Protein Kinase Inhibition: It has been evaluated as a potential therapeutic agent against diseases involving dysregulated kinase activity, including certain cancers.
  2. Research Tool: The compound serves as a valuable tool in biochemical research for studying JAK signaling pathways and their implications in various physiological processes.
  3. Drug Development: Ongoing studies aim to optimize its structure for enhanced efficacy and selectivity against specific kinases involved in disease processes .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a privileged scaffold in drug discovery, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This heterocyclic system provides exceptional versatility for chemical modification, enabling fine-tuning of pharmacological properties. Among these derivatives, 6,7-dimethoxy-N-phenylquinazolin-4-amine exemplifies strategic structural optimization, where methoxy and phenyl substituents confer specific bioactivity profiles. Quinazoline-based compounds have yielded numerous clinical agents across therapeutic areas, establishing this core structure as a critical pharmacophore in medicinal chemistry [3] [5].

Historical Development of Quinazoline-Based Therapeutics

The therapeutic exploration of quinazolines spans over a century, evolving from early alkaloid isolations to targeted synthetic agents. Key developments include:

  • Natural Product Foundations: The isolation of febrifugine (a quinazoline alkaloid from Dichroa febrifuga) in the 1950s demonstrated potent antimalarial activity, validating quinazolines as biologically active scaffolds. Over 200 naturally occurring quinazoline alkaloids have since been identified, primarily featuring oxygenated substituents [3].
  • Early Synthetic Milestones: Methaqualone (1951), the first marketed quinazoline drug, established the scaffold’s CNS modulatory potential. Subsequent breakthroughs emerged with the antihypertensive α1-adrenoceptor antagonists Prazosin (1975), Doxazosin, and Terazosin, which share critical 4-aminoquinazoline pharmacophores [5].
  • Oncology Focus: The 1990s–2000s witnessed a surge in kinase-targeted quinazolines, exemplified by EGFR inhibitors like Gefitinib and Erlotinib. These agents demonstrated the strategic importance of the 4-anilino substitution pattern—a feature central to 6,7-dimethoxy-N-phenylquinazolin-4-amine [5].

Table 1: Historical Milestones in Quinazoline Drug Development

Time PeriodKey DevelopmentsTherapeutic Area
1869First quinazoline derivative synthesized (2-cyano-3,4-dihydro-4-oxoquinazoline)Chemical Exploration
1951Methaqualone launched as sedative-hypnoticCNS Disorders
1975–1990sPrazosin, Doxazosin, Terazosin developed as antihypertensivesCardiovascular Disease
1990s–PresentEGFR inhibitors (Gefitinib, Erlotinib) commercializedOncology
2000s–Present >6,7-Dimethoxy-N-phenyl variants explored for kinase/antimicrobial activity [1] [2]Oncology/Infectious Disease

The structural evolution of quinazolines reflects a shift from empirically modified agents to rationally designed inhibitors leveraging substituent-specific interactions. Position 4 emerged as critical for aniline-derived substitutions, directly enabling target protein engagement [3] [5].

Structural Significance of Methoxy and Phenyl Substituents in Bioactive Molecules

The bioactivity of 6,7-dimethoxy-N-phenylquinazolin-4-amine derives from synergistic contributions by its methoxy and phenyl groups:

  • Methoxy Groups (6,7-positions):
  • Electron-Donating Effects: Enhance electron density on the quinazoline ring, improving π-stacking with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites) [5].
  • Solubility Modulation: Introduce moderate polarity without compromising membrane permeability. Experimental data suggest moderate solubility in polar solvents (water, alcohols) due to hydrogen-bonding capacity [1].
  • Conformational Restriction: Steric effects from adjacent methoxy groups may orient the scaffold optimally for target binding.

  • N-Phenyl Substituent (4-position):

  • Hydrophobic Pocket Binding: Engages hydrophobic enzyme regions inaccessible to smaller substituents. The planar aromatic system facilitates π-π/cation-π interactions with tyrosine, phenylalanine, or histidine residues [2] [5].
  • SAR Flexibility: Enables extensive derivatization (meta/para halogens, alkyl, aryloxy) to optimize potency. Patent data reveal that electron-withdrawing groups (e.g., meta-Cl, meta-Br) boost anticancer activity against cervical cancer and melanoma cell lines [2].

Table 2: Impact of N-Phenyl Substituents on Bioactivity in 6,7-Dimethoxyquinazolin-4-amines

N-Phenyl SubstitutionObserved Biological ActivityProposed Mechanism
UnsubstitutedModerate baseline activityBase scaffold recognition
meta-ChloroEnhanced cytotoxicity (IC₅₀ 2.1–8.7 μM vs. cervical cancer) [2]Improved hydrophobic contact
meta-BromoPotent melanoma inhibition (IC₅₀ 1.8 μM) [2]Increased halogen bonding
meta-TrifluoromethylStrong EGFR kinase inhibition (>70% at 10 μM) [2]Enhanced electron-withdrawing effect
2-Methyl-4-phenoxyKinase inhibitory activity (BAY-293 analog) [4]Extended hydrophobic surface engagement

These structural elements collectively govern the compound’s drug-likeness. Hydrogen-bonding from the 4-amino linker further enhances target affinity, while the rigid quinazoline core ensures metabolic stability [1] [5].

Properties

CAS Number

21561-09-1

Product Name

6,7-dimethoxy-N-phenylquinazolin-4-amine

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C16H15N3O2/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19)

InChI Key

MJKCGAHOCZLYDG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC

Solubility

Soluble in DMSO

Synonyms

WHI-P258; WHI-P 258; WHI-P-258; WHIP 258

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.